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9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine

Fluorescent Probe Intramolecular Quenching Tryptophan Model

Researchers requiring an intramolecular stacking probe often face high background noise and incomplete quenching with conventional systems. 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine (CAS 56276-10-9) is the definitive precursor for ε-Ade9-C3-Ind3, which delivers a 100% 'on/off' fluorescence signal upon stacking-eliminating the 45±5% incomplete stacking and Q.Y.=0.028 background of ε-NAD+. Procure this 97%-pure, crystallography-grade compound to: • Obtain a probe with zero-background signal, enhancing assay sensitivity to the physical limit. • Validate molecular dynamics force fields for indole-adenine π-stacking using precise conformational analysis data (2 neutral stacked modes). • Access a unique adenine-adenine self-assembly motif proven by X-ray crystallography, unavailable with intermolecular mixtures. Standard global shipping; custom synthesis quantities available upon request.

Molecular Formula C16H16N6
Molecular Weight 292.34 g/mol
CAS No. 56276-10-9
Cat. No. B11839433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine
CAS56276-10-9
Molecular FormulaC16H16N6
Molecular Weight292.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCCN3C=NC4=C(N=CN=C43)N
InChIInChI=1S/C16H16N6/c17-15-14-16(20-9-19-15)22(10-21-14)7-3-4-11-8-18-13-6-2-1-5-12(11)13/h1-2,5-6,8-10,18H,3-4,7H2,(H2,17,19,20)
InChIKeyNHGNGOQCEBEMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(3-(Indol-3-yl)propyl)adenine as a Research Tool


9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine, commonly referred to as 9-[3-(3-indolyl)-propyl]adenine, is a purine derivative (C16H16N6, MW 292.34 g/mol) characterized by a covalent linkage of an indole ring to the N9 position of adenine via a three-carbon propyl chain. It is not a biologically active drug candidate but was specifically designed as a molecular model to study the intramolecular stacking interaction between indole and adenine, mimicking tryptophan-nucleic acid interactions [1]. Its synthesis is well-documented, and it serves as a critical precursor for synthesizing a fluorescent variant, 1,N6-etheno-9-[3-(indol-3-yl)propyl]adenine, which demonstrates complete fluorescence quenching upon intramolecular complex formation [2].

Why Analogs Fail for Intramolecular Stacking


Simple substitution of 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine with other 9-substituted adenines or intermolecular complexes fails to replicate its essential function as an intramolecular probe. The covalent propyl linker precisely controls the proximity and orientation of the indole and adenine rings, enabling exclusive intramolecular stacking. In contrast, a mixture of 9-ethyladenine and indole forms an intermolecular complex where the interaction is governed by crystal packing forces and intermolecular hydrogen bonds, not by a tethered distance constraint [1]. This fundamental difference renders the target compound uniquely capable of modeling the enforced proximity found in protein active sites, making it irreplaceable for fluorescence quenching studies and conformational analyses [2].

Quantitative Evidence: Indolylpropyladenine vs. Key Analogs


Fluorescence Quenching Efficiency vs. epsilon-NAD+

The derivative 1,N6-etheno-9-[3-(indol-3-yl)propyl]adenine (epsilonAde9-C3-Ind3), synthesized directly from the target compound, exhibits complete (100%) intramolecular fluorescence quenching upon formation of the indole-adenine stacked complex. This is in stark contrast to the fluorescent cofactor epsilon-NAD+, which shows only partial stacking (45 ± 5%) and retains a quantum yield of 0.028 [1]. This binary on/off signal makes the target compound-derived probe uniquely suited for detecting tryptophan proximity in proteins.

Fluorescent Probe Intramolecular Quenching Tryptophan Model

Unique Adenine Self-Assembly vs. 9-Ethyladenine-Indole Complex

The crystal structure of the target compound reveals an alternative adenine-adenine self-assembled motif that is not found in DNA or RNA. This is a direct result of the covalent tether which inhibits the formation of intermolecular hydrogen bonds between adenine and indole rings that are present in the 9-ethyladenine-indole complex. The target compound crystallizes in the monoclinic space group P21/c with cell dimensions a=15.712(2), b=8.098(1), c=11.838(1)Å, β=103.90(1)°, whereas the 9-ethyladenine complex, which lacks the covalent linker, forms a double-layered wall structure with intermolecular hydrogen bonding between adenine and indole [1][2].

Crystal Engineering Self-Assembly Supramolecular Chemistry

Conformational Stability of Stacking Modes vs. Methylated Analog

Empirical energy calculations comparing the target compound with its N(1)-methylated derivative, 9-[3-(3-indolyl)-propyl]-1-methyladeninium, showed that two out of four stacking modes are energetically stable for the neutral form, whereas the methylated cation stabilizes only one stacking mode. This differential stabilization is attributed to orbital interactions between the highest occupied molecular orbital (HOMO) of the indole ring and the lowest unoccupied molecular orbital (LUMO) of the adenine or adeninium ring [1]. The neutral target compound thus offers a wider range of stable conformations for researchers to exploit in solution-based studies.

Computational Chemistry Conformational Analysis Energy Minimization

Purity Specifications for Crystallization Reproducibility

Commercially available 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine (CAS 56276-10-9) is typically supplied at a purity of 97%, as verified by multiple chemical suppliers . This level of purity is critical for successful crystallization experiments that yielded the unique adenine self-assembly motif described above; lower purity or isomerically contaminated batches of 9-ethyladenine or other 9-substituted adenines may result in mixed crystal populations that fail to reproduce the published structural data [1].

Procurement Quality Control Crystallization

Precision Applications of Indolylpropyladenine


Fluorescent Protein Proximity Assay Development

For laboratories developing protein interaction assays, this compound serves as the essential precursor for synthesizing epsilonAde9-C3-Ind3, a probe that delivers a complete (100%) 'on/off' fluorescence signal upon intramolecular stacking. This is a decisive advantage over the epsilon-NAD+ system which exhibits incomplete (45 ± 5%) stacking and a high background signal (Q.Y. = 0.028) [1]. Procuring this compound ensures access to a probe with a zero-background signal, drastically improving assay sensitivity.

Non-Canonical Nucleobase Interaction Studies

Researchers studying supramolecular nucleic acid structures can leverage the unique adenine-adenine self-assembly motif of this compound, a feature not observed in biological DNA or RNA. The enforced intramolecular geometry, proven by X-ray crystallography, makes it a superior model to the 9-ethyladenine-indole intermolecular complex for understanding how covalent tethering can rewire hydrogen-bonding patterns during protein/nucleic acid recognition [1][2].

Force Field Validation for Molecular Simulations

The quantitative conformational analysis data—showing exactly 2 stable stacked modes for the neutral compound versus 1 for its N(1)-methylated derivative—provides a precise benchmarking dataset for validating force field parameters in molecular dynamics simulations of indole-adenine pi-stacking. Procuring the compound allows computational chemists to experimentally validate their models with a compound of known and limited conformational flexibility [1].

Crystallization Standards for Teaching and Core Facilities

Due to its defined purity specification (97%) and well-documented crystallization protocol, this compound is an ideal standard for X-ray crystallography training and core facility calibration. Its ability to consistently produce a unique, non-biological adenine-adenine motif makes it a reliable and educational model system for demonstrating the principles of small-molecule crystallography [1].

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